molecular formula C16H13BrO4 B14149525 1-(5-Bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione CAS No. 88952-42-5

1-(5-Bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione

Cat. No.: B14149525
CAS No.: 88952-42-5
M. Wt: 349.17 g/mol
InChI Key: KJGBUDOVRLASIV-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione is an organic compound that belongs to the class of phenylpropane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(5-bromo-2-oxophenyl)-3-(2-methoxyphenyl)propane-1,3-dione, while reduction may produce 1-(5-bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)propan-1-ol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-2-hydroxyphenyl)-3-phenylpropane-1,3-dione: Lacks the methoxy group, which may affect its chemical properties and biological activities.

    1-(5-Chloro-2-hydroxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione: Substitution of bromine with chlorine can lead to differences in reactivity and application.

Uniqueness

1-(5-Bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione is unique due to the presence of both bromine and methoxy groups, which can influence its chemical behavior and potential applications. These functional groups may enhance its reactivity and provide opportunities for further functionalization.

Properties

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO4/c1-21-16-5-3-2-4-11(16)14(19)9-15(20)12-8-10(17)6-7-13(12)18/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGBUDOVRLASIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CC(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90526042
Record name 1-(5-Bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88952-42-5
Record name 1-(5-Bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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